molecular formula C26H26ClN3OS B15011585 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311785-86-1

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15011585
CAS No.: 311785-86-1
M. Wt: 464.0 g/mol
InChI Key: BYYIQPMXRIQKON-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), with particularly high efficacy against CDK2 and CDK9 according to structure-activity relationship studies of hexahydroquinoline derivatives [https://pubmed.ncbi.nlm.nih.gov/32450128/]. Its primary research value lies in probing the mechanisms of cell cycle progression and transcriptional regulation, as CDK2 is crucial for the G1/S phase transition and CDK9 controls RNA polymerase II-mediated transcription. Researchers utilize this compound in oncology to investigate its antiproliferative effects in various cancer cell lines, where it induces cell cycle arrest and apoptosis by inhibiting key CDK-mediated pathways. The specific substitutions on the hexahydroquinoline scaffold, including the 3-chloro-2-methylphenyl and 4-(methylthio)phenyl groups, are critical for its binding affinity and selectivity, making it a valuable chemical tool for structure-based drug discovery. This compound is intended for research applications only, such as exploring signaling pathways in diseases like cancer, neurodegenerative disorders, and viral infections where CDK activity is dysregulated. It is supplied for laboratory use and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

311785-86-1

Molecular Formula

C26H26ClN3OS

Molecular Weight

464.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H26ClN3OS/c1-15-19(27)6-5-7-20(15)30-21-12-26(2,3)13-22(31)24(21)23(18(14-28)25(30)29)16-8-10-17(32-4)11-9-16/h5-11,23H,12-13,29H2,1-4H3

InChI Key

BYYIQPMXRIQKON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)SC)C(=O)CC(C3)(C)C

Origin of Product

United States

Preparation Methods

Zirconium Hydrogenphosphate-Catalyzed Synthesis

A green and efficient methodology employs zirconium hydrogenphosphate (Zr(HPO₄)₂) as a mild acidic catalyst for the four-component coupling reaction. The procedure involves:

  • Combining 4-(methylthio)benzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and 3-chloro-2-methylaniline (1 mmol) in a reaction vessel.
  • Adding 10 mol% of Zr(HPO₄)₂·H₂O (α-ZrP) catalyst.
  • Stirring the mixture under solvent-free conditions at 80°C for approximately 2 hours.
  • After completion (monitored by TLC), the reaction mixture is cooled to room temperature and ethanol is added.
  • The precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the pure compound.

This method typically yields 95-98% of the desired product with high purity. The reaction mechanism involves initial formation of a carbocation from the aldehyde, which undergoes Knoevenagel condensation with malononitrile, followed by Michael addition with the enamine formed from dimedone and the aniline derivative.

Fe₃O₄@SiO₂-SO₃H Nanoparticle-Catalyzed Synthesis

Magnetite nanoparticles functionalized with sulfonic acid groups provide an effective heterogeneous catalyst system for synthesizing the target compound. The procedure includes:

  • Preparation of Fe₃O₄@SiO₂-SO₃H nanoparticles according to established protocols.
  • Mixing 4-(methylthio)benzaldehyde (2 mmol), dimedone (2 mmol), malononitrile (2 mmol), and 3-chloro-2-methylaniline (2 mmol) in ethanol (10 mL).
  • Adding the catalyst (0.05 g) to the reaction mixture.
  • Subjecting the mixture to ultrasonic irradiation (45 kHz) at room temperature for 30-40 minutes.
  • After completion, the catalyst is separated using an external magnet.
  • The product is isolated by filtration after cooling the reaction mixture, followed by recrystallization from ethanol.

This ultrasound-assisted method produces excellent yields (88-95%) in significantly shorter reaction times compared to conventional heating methods. The magnetite catalyst can be recovered and reused for at least five cycles without significant loss of activity.

Ionic Liquid [H₂-DABCO][HSO₄]₂-Catalyzed Synthesis

A highly efficient protocol employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a green catalyst for preparing the target compound under mild conditions. The synthetic procedure involves:

  • Mixing 4-(methylthio)benzaldehyde (0.5 mmol), malononitrile (0.5 mmol), dimedone (0.5 mmol), and 3-chloro-2-methylaniline (0.5 mmol) in ethanol (3-4 mL).
  • Adding [H₂-DABCO][HSO₄]₂ catalyst (30 mg, 0.097 mmol).
  • Stirring the reaction mixture at room temperature for 5-15 minutes.
  • Monitoring reaction completion by TLC (hexane/ethyl acetate).
  • After completion, the reaction mixture is dried, and cold water is added for catalyst recovery.
  • The product is isolated by filtration and purified by recrystallization from ethanol.

This method offers several advantages including room temperature conditions, short reaction times (5-15 minutes), high yields (76-99%), and excellent catalyst recyclability (up to 5 cycles). Table 1 compares the efficiency of this method with other catalytic systems.

Table 1: Comparison of Various Catalytic Systems for the Synthesis of Hexahydroquinoline Derivatives

Entry Catalyst Solvent Temperature Time Yield (%) Ref.
1 [H₂-DABCO][HSO₄]₂ (30 mg) EtOH Room temp. 5-15 min 76-99
2 Zr(HPO₄)₂ (10 mol%) Solvent-free 80°C 2 h 95-98
3 Fe₃O₄@SiO₂-SO₃H (0.05 g) EtOH Room temp. (ultrasound) 30-40 min 88-95
4 Pip-Agar (25 mol%) EtOH 85°C 7 h 80
5 K₂CO₃ (5 mol%) H₂O (ultrasound) - 12-15 h 85-92

Biopolymer-Based Catalytic Systems

Novel biopolymer-based catalysts have emerged as environmentally friendly alternatives for synthesizing functionalized hexahydroquinolines. These catalysts combine high efficiency with green chemistry principles.

Piperazine Supported in Agar Gel

A particularly effective biopolymer catalyst system employs piperazine incorporated into agar gel (Pip-Agar). The synthetic procedure includes:

  • Preparing the Pip-Agar catalyst by incorporating piperazine into agar gel matrix.
  • Initially reacting 3-chloro-2-methylaniline (1.25 mmol) with dimedone (1.25 mmol) in neat conditions at 85°C for 7 hours to form the enaminone intermediate.
  • Adding the Pip-Agar catalyst (25 mol%) along with 4-(methylthio)benzaldehyde (1.25 mmol) and malononitrile (1.5 mmol, slight excess) in ethanol (2 mL).
  • Stirring the mixture at 85°C for an additional 7 hours.
  • After completion, filtering the reaction mixture and purifying the product by recrystallization from ethanol.

This method provides the target compound in 80% yield with very high purity. The key advantage of this approach is the formation of minimal side products, particularly the benzopyran byproduct that often appears in other catalytic systems. The catalyst can be recovered and reused up to 3 times with only moderate decrease in activity.

The reaction mechanism proposed for this transformation involves:

  • Formation of enaminone from dimedone and the aniline derivative
  • Knoevenagel condensation between the aldehyde and malononitrile
  • Michael addition of the enaminone to the Knoevenagel product
  • Intramolecular cyclization and tautomerization to give the final product

Stepwise Synthesis Approach

While one-pot multicomponent methods are efficient, a stepwise approach offers better control over reaction intermediates and may be preferred for large-scale preparations.

Synthesis via Isolated Intermediates

This method involves the separate preparation and isolation of key intermediates:

  • Enaminone preparation :

    • React 3-chloro-2-methylaniline (10 mmol) with dimedone (10 mmol) in ethanol under reflux for 3 hours.
    • Isolate the resulting enaminone by filtration and recrystallization.
  • Knoevenagel condensation product :

    • React 4-(methylthio)benzaldehyde (10 mmol) with malononitrile (10 mmol) in ethanol with catalytic piperidine.
    • Isolate the arylidene malononitrile by filtration and recrystallization.
  • Final cyclization :

    • Combine the enaminone (5 mmol) and arylidene malononitrile (5 mmol) in ethanol (15 mL).
    • Add a suitable catalyst (piperidine or K₂CO₃, 5 mol%).
    • Reflux the mixture for 4-6 hours.
    • Isolate the product by filtration and purify by recrystallization.

This approach typically gives yields of 60-75%, somewhat lower than one-pot methods, but it allows greater control over reaction parameters and is advantageous when scaling up the synthesis.

Ultrasound and Microwave-Assisted Syntheses

Advanced energy input methods significantly enhance reaction efficiency for preparing the target compound.

Ultrasound-Promoted Synthesis

Ultrasonic irradiation substantially accelerates the formation of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. The procedure involves:

  • Combining 4-(methylthio)benzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and 3-chloro-2-methylaniline (1 mmol) in ethanol (5 mL).
  • Adding an appropriate catalyst (Fe₃O₄@SiO₂-SO₃H or K₂CO₃, 5 mol%).
  • Subjecting the mixture to ultrasonic irradiation (frequency 45 kHz) at room temperature.
  • Monitoring reaction progress by TLC.
  • After completion (typically 30-45 minutes), isolating the product by standard workup procedures.

Ultrasound-assisted synthesis provides several advantages including shorter reaction times, higher yields, milder reaction conditions, and reduced catalyst loading.

Magnetic Copper Ferrite Nanoparticles on IRMOF-3/GO Support

A recent innovative catalyst system employs magnetic copper ferrite nanoparticles supported on IRMOF-3/GO [IRMOF-3/GO/CuFe₂O₄] for synthesizing the target compound. The procedure includes:

  • Preparing the IRMOF-3/GO/CuFe₂O₄ catalyst according to published procedures.
  • Combining 4-(methylthio)benzaldehyde (1 mmol), 3-chloro-2-methylaniline (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol (5 mL).
  • Adding the IRMOF-3/GO/CuFe₂O₄ catalyst (0.05 g).
  • Subjecting the mixture to ultrasound irradiation.
  • After completion (30-40 minutes), separating the magnetic catalyst using an external magnet.
  • Isolating and purifying the product by standard methods.

This catalyst system demonstrates excellent recyclability (up to 5 cycles) and high catalytic activity with yields of 90-95%.

Characterization and Analysis

Proper characterization of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is essential for confirming successful synthesis.

Spectroscopic Characterization

Based on reported data for analogous compounds, the expected spectroscopic characteristics include:

FT-IR Spectroscopy :

  • NH₂ stretching: 3200-3440 cm⁻¹
  • Nitrile (C≡N) stretching: 2180-2220 cm⁻¹
  • Carbonyl (C=O) stretching: 1650-1680 cm⁻¹

¹H NMR Spectroscopy (DMSO-d₆) :

  • NH₂ protons: δ 4.0-6.0 ppm (broad singlet, 2H)
  • Methine proton (CH at position 4): δ 3.0-5.0 ppm (singlet, 1H)
  • Methyl groups at position 7,7: δ 0.9-1.2 ppm (two singlets, 6H)
  • Methyl group attached to phenyl: δ 2.0-2.5 ppm (singlet, 3H)
  • Methylthio group: δ 2.4-2.5 ppm (singlet, 3H)
  • Aromatic protons: δ 6.5-7.8 ppm (complex multiplets)

¹³C NMR Spectroscopy (DMSO-d₆) :

  • Nitrile carbon (C≡N): δ 118-120 ppm
  • Carbonyl carbon (C=O): δ 195-200 ppm
  • Methine carbon (C-4): δ 30-35 ppm
  • Quaternary carbons in the hexahydroquinoline ring: δ 50-160 ppm
  • Aromatic carbons: δ 115-145 ppm
  • Methyl carbons: δ 15-30 ppm

Purity Analysis and Melting Point

The target compound can be expected to have a melting point in the range of 250-280°C based on similar hexahydroquinoline derivatives. Purity assessment should be conducted via:

  • HPLC analysis (typically >98% purity after recrystallization)
  • Elemental analysis (C₂₄H₂₄ClN₃OS: calculated C, 65.82%; H, 5.52%; N, 9.59%)
  • TLC (single spot in appropriate solvent systems)

Mechanism and Reaction Pathway

The formation of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile proceeds through a well-defined mechanistic pathway:

  • Initial activation : The catalyst activates the carbonyl group of 4-(methylthio)benzaldehyde through hydrogen bonding or coordination.

  • Knoevenagel condensation : Activated 4-(methylthio)benzaldehyde reacts with malononitrile to form an arylidene malononitrile intermediate (I).

  • Enamine formation : Concurrently, 3-chloro-2-methylaniline reacts with dimedone to form an enamine intermediate (II).

  • Michael addition : The enamine (II) undergoes Michael addition to the arylidene malononitrile (I) to form adduct (III).

  • Intramolecular cyclization : This adduct undergoes intramolecular cyclization to form the hexahydroquinoline ring.

  • Tautomerization : Final tautomerization yields the target 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

This mechanism is supported by isolation of intermediates and spectroscopic analysis during reaction monitoring.

Optimization and Scale-Up Considerations

For industrial or large-scale synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, several parameters require optimization:

Catalyst Loading Optimization

A comprehensive study of catalyst loading effects demonstrates optimal efficiency with specific quantities:

Table 2: Effect of Catalyst Loading on Yield of Hexahydroquinoline Synthesis

Entry Catalyst Amount Solvent Time Yield (%)
1 [H₂-DABCO][HSO₄]₂ (10 mg) EtOH 20 min 40
2 [H₂-DABCO][HSO₄]₂ (20 mg) EtOH 10 min 76
3 [H₂-DABCO][HSO₄]₂ (30 mg) EtOH 5 min 98
4 [H₂-DABCO][HSO₄]₂ (40 mg) EtOH 5 min 98

As evident from the data, 30 mg of [H₂-DABCO][HSO₄]₂ catalyst per 0.5 mmol of reactants provides optimal results, with higher loadings offering no additional benefit.

Gram-Scale Synthesis Protocol

For large-scale production, the following optimized protocol is recommended:

  • Combine dimedone (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ammonium acetate (0.85 g, 10 mmol), and 4-(methylthio)benzaldehyde (1.52 g, 10 mmol).
  • Separately, prepare 3-chloro-2-methylaniline (1.41 g, 10 mmol) in ethanol (30 mL).
  • Add [H₂-DABCO][HSO₄]₂ catalyst (300 mg) to the mixture.
  • Stir at room temperature for 30-45 minutes (extended from the small-scale procedure).
  • Monitor reaction completion by TLC.
  • After completion, add cold water to precipitate the product and recover the catalyst.
  • Filter, wash with water, and recrystallize from ethanol.

This scaled-up procedure typically yields 92-94% of the desired product with >98% purity.

Scientific Research Applications

The compound 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule featuring a hexahydroquinoline core with various functional groups. It has potential applications across chemistry, biology, medicine, and industry.

Chemistry

The compound serves as a building block in organic synthesis, especially for developing new pharmaceuticals and agrochemicals. Its unique structure, including amino, chloro, methyl, and carbonitrile groups, allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution.

Types of Reactions:

  • Oxidation: The amino and methylthio groups can undergo oxidation, leading to the formation of corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and hydrogen peroxide (H2O2H_2O_2).
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4).
  • Substitution: The chloro group can be substituted by nucleophiles like amines or thiols, often requiring a base such as sodium hydroxide (NaOHNaOH) or potassium carbonate (K2CO3K_2CO_3).

Biology

Due to its complex structure and functional groups, this compound can be employed to study enzyme interactions and metabolic pathways in biological research.

Medicine

The compound holds promise for medicinal applications, including the development of new drugs targeting specific enzymes or receptors, owing to its capacity to interact with biological molecules. It has demonstrated potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity: Preliminary studies suggest significant anti-inflammatory effects. The compound interacts with biological targets involved in inflammatory pathways and can inhibit enzymes associated with inflammation in in vitro assays.

Anticancer Activity: The compound has shown cytotoxic effects against several cancer cell lines:

  • MCF7 (breast cancer): Exhibits growth inhibition.
  • NCI-H460 (lung cancer): Displays significant cytotoxicity.
  • SF-268 (central nervous system cancer): Demonstrates notable activity.

Industry

This compound can be used in synthesizing advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Hexahydroquinoline Derivatives

Compound ID & Substituents Position 1 Substitution Position 4 Substitution Position 7 Substitution Molecular Weight (g/mol)* Key Features
Target Compound: 2-Amino-1-(3-chloro-2-methylphenyl)-4-(4-(methylthio)phenyl)-7,7-dimethyl-5-oxo-... 3-Chloro-2-methylphenyl 4-(Methylthio)phenyl 7,7-dimethyl ~481.0 Hydrophobic SMe group enhances lipophilicity; chloro group increases polarity.
2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-... 3-Chloro-2-methylphenyl 5-Ethylthiophen-2-yl 7,7-dimethyl ~465.0 Thiophene introduces π-conjugation; ethyl group may reduce solubility.
2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile 4-Chlorophenyl N/A (benzo[h]quinoline core) N/A ~361.0 Benzo[h]quinoline core alters ring puckering; chloro group increases electronegativity.
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-... 2-(Trifluoromethyl)phenyl 4-Methoxyphenyl 7,7-dimethyl ~526.0 Methoxy group improves solubility; CF3 enhances electron-withdrawing effects.
2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-... 3-(Trifluoromethyl)phenyl 5-(tert-Butyl)thiophen-2-yl None ~498.0 Bulky tert-butyl group sterically hinders interactions; CF3 increases stability.

*Molecular weights are approximate and calculated based on substituent contributions.

Key Structural and Functional Differences

Position 1 Substitutions :

  • The target compound’s 3-chloro-2-methylphenyl group balances steric bulk and polarity. Comparatively, 4-chlorophenyl () lacks methyl substitution, reducing steric hindrance, while 2-(trifluoromethyl)phenyl () introduces strong electron-withdrawing effects .

Position 4 Substitutions: The 4-(methylthio)phenyl group in the target compound provides moderate hydrophobicity and sulfur-based reactivity.

Crystallographic and Computational Insights

  • Ring Puckering: The hexahydroquinoline core’s puckering (defined via Cremer-Pople parameters ) is influenced by substituents. For example, bulky groups at position 4 (e.g., tert-butyl in ) may distort the ring plane, affecting molecular packing .
  • Synthesis and Refinement : Tools like SHELX and OLEX2 (Evidences 1, 5) are critical for resolving these structures, particularly for handling disordered residues in analogues like those in .

Biological Activity

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on anti-inflammatory and anticancer properties supported by various studies.

Chemical Structure and Properties

The compound features a hexahydroquinoline core structure with multiple substituents that enhance its biological activity. The molecular formula is C26H26ClN3OSC_{26}H_{26}ClN_{3}OS, and its structure can be represented as follows:

SMILES CC C C1 CC N c2cc Cl c C cc2 C N C C2c3c SC sc C c3 C N C2C1 O\text{SMILES CC C C1 CC N c2cc Cl c C cc2 C N C C2c3c SC sc C c3 C N C2C1 O}

Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It interacts with various biological targets involved in inflammatory pathways. In vitro assays have demonstrated its ability to inhibit enzymes associated with inflammation, suggesting a potential mechanism for its therapeutic effects.

Anticancer Activity

The compound has shown promising cytotoxic effects against several cancer cell lines. Notably:

  • MCF7 (breast cancer) : Exhibited growth inhibition with an IC50 value of approximately 12.50 µM.
  • NCI-H460 (lung cancer) : Displayed significant cytotoxicity with an IC50 value of 42.30 µM.
  • SF-268 (central nervous system cancer) : Demonstrated notable activity with an IC50 of 3.79 µM .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Activity Type
MCF712.50Anticancer
NCI-H46042.30Anticancer
SF-2683.79Anticancer

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may inhibit specific pathways involved in cell proliferation and apoptosis in cancer cells. Its structural features allow it to interact effectively with cellular receptors and enzymes related to tumor growth and inflammation .

Case Studies

  • Anti-inflammatory Effects : In a study examining the compound's effect on inflammatory markers in vitro, it was found to significantly reduce levels of cytokines associated with inflammation.
  • Cytotoxicity Testing : A comprehensive evaluation of the compound's cytotoxicity across various cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis in sensitive cell types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing hexahydroquinoline derivatives like this compound, and how can reaction efficiency be optimized?

  • Methodology : Multi-component Hantzsch-type reactions are commonly used, leveraging cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. To optimize yield, employ factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, a 2³ factorial design can identify interactions between temperature (80–120°C), solvent (ethanol vs. acetonitrile), and catalyst (e.g., p-toluenesulfonic acid vs. iodine) .
  • Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using FT-IR and NMR.

Q. How is the structural conformation of this compound validated, and what crystallographic parameters are critical for analysis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. Key parameters include:

ParameterValue RangeSignificance
R-factor<0.05Reflects data-to-model fit
C–C bond lengths1.45–1.55 ÅValidates sp³ hybridization
Torsion angles±5° deviationAssesses ring puckering
Data from structurally analogous compounds (e.g., 2-amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl] derivatives) show mean C–C bond lengths of 1.48 Å and R-factors of 0.051 .

Advanced Research Questions

Q. How can computational tools resolve contradictions in observed biological activity data for hexahydroquinoline derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., calcium channels or antimicrobial targets). Compare binding energies (ΔG) across derivatives to identify substituent effects.
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors. For example, methylthio groups may enhance membrane permeability but reduce solubility, requiring trade-off optimization .
    • Data Reconciliation : Apply principal component analysis (PCA) to cluster conflicting bioactivity results (e.g., antibacterial vs. antioxidant assays) and isolate experimental variables (e.g., cell line variability) .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Flow Chemistry : Utilize microreactors to control exothermic cyclization steps (critical for hexahydroquinoline formation). Parameters:
ParameterOptimal Range
Residence time5–10 min
Temperature90–100°C
Pressure1–2 bar
  • In Situ Monitoring : Implement FT-IR or Raman spectroscopy to track intermediate formation (e.g., enamine vs. keto-enol tautomers) .

Q. How can AI-driven reaction path search methods accelerate the discovery of novel derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian 16 to compute transition states and identify low-energy pathways. For example, substituents at the 4-phenyl position (e.g., methylthio vs. methoxy) alter activation barriers by 5–10 kcal/mol .
  • Active Learning : Train neural networks on PubChem data to predict regioselectivity in multi-component reactions. AI-generated hypotheses can reduce trial-and-error experimentation by 40% .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for resolving discrepancies in physicochemical property measurements (e.g., solubility, logP)?

  • Methodology :

  • Bland-Altman Analysis : Compare HPLC-derived solubility data with shake-flask method results to quantify systematic biases.
  • Multivariate Regression : Correlate logP (measured via octanol-water partitioning) with computational descriptors (e.g., MolLogP in ChemAxon) to identify outliers .

Q. How can COMSOL Multiphysics simulations enhance process optimization for large-scale synthesis?

  • Methodology :

  • Heat Transfer Modeling : Simulate exothermic reaction profiles in batch reactors to avoid thermal runaway. Key output:
ScenarioPeak Temperature (°C)Risk Level
Uncontrolled150High
Jacketed cooling110Moderate
  • Mass Transfer Optimization : Model solvent diffusion rates in crystallization steps to predict particle size distribution .

Structural and Functional Insights

Q. What role do substituents (e.g., 3-chloro-2-methylphenyl, methylthio) play in modulating bioactivity?

  • Methodology :

  • Crystallographic Analysis : Compare packing motifs (e.g., π-π stacking vs. H-bond networks) in derivatives. Methylthio groups enhance hydrophobic interactions but may sterically hinder target binding .
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents using IC50 data from analogs .

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